Molnupiravir

Description

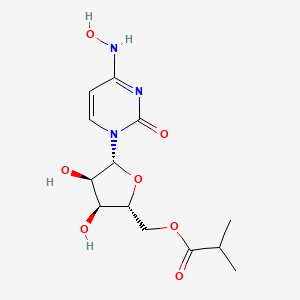

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNPEHXGEKVIHG-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)NO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028058 | |

| Record name | Molnupiravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2492423-29-5, 2349386-89-4 | |

| Record name | Molnupiravir [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2492423295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molnupiravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molnupiravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOLNUPIRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA84KI1VEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Molnupiravir (EIDD-2801) from Cytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molnupiravir (EIDD-2801), an orally bioavailable antiviral drug, has garnered significant attention for its potential in treating COVID-19.[1][2] Its synthesis, starting from the readily available and inexpensive nucleoside cytidine, has been a key focus for scalable and cost-effective manufacturing.[3][4] This technical guide provides an in-depth overview of the primary synthetic pathways of this compound from cytidine, complete with experimental details and quantitative data.

Introduction to Synthetic Strategies

The synthesis of this compound from cytidine primarily revolves around two key transformations: the acylation of the 5'-hydroxyl group of the ribose sugar and the hydroxamination of the C4 position of the cytidine base.[5] Researchers have explored different sequences and methodologies for these steps, leading to various synthetic routes with distinct advantages in terms of yield, purity, and scalability.[3][4] Two prominent approaches are the two-step enzymatic route and a four-step chemical synthesis.

Two-Step Synthesis Pathway from Cytidine

A highly efficient and chromatography-free two-step synthesis of this compound from cytidine has been developed, demonstrating high overall yields.[1][2] This pathway can proceed in two different sequences:

-

Route A: Selective enzymatic acylation followed by transamination.[1][5]

-

Route B: Hydroxamination of cytidine followed by selective enzymatic acylation.[3]

Route A: Acylation Followed by Hydroxamination

This approach first involves the selective acylation of the 5'-hydroxyl group of cytidine, followed by a hydroxamination step to yield this compound.

Caption: Two-step synthesis of this compound from Cytidine (Route A).

Quantitative Data for the Two-Step Synthesis (Route A)

| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) | Reference |

| 1 | Cytidine | Isobutyryl anhydride, Novozym-435, Dioxane, 60°C | 5'-O-Isobutyryl-cytidine | ~75 | >95 | [6] |

| 2 | 5'-O-Isobutyryl-cytidine | Hydroxylamine sulfate, 70% aq. 1-butanol, 75-80°C | This compound | 41 (overall) | >99 | [1][2] |

Experimental Protocol: Two-Step Synthesis (Route A)

Step 1: Enzymatic Acylation of Cytidine [6]

-

To an oven-dried reaction vessel, add cytidine (1 equivalent).

-

Add Novozym-435 (200 wt. %).

-

Add 1,4-dioxane as the solvent.

-

Add crude acetone oxime O-isobutyryl ester (5 equivalents).

-

Heat the reaction mixture to 60°C and stir mechanically.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

-

Upon completion, filter the mixture to remove the enzyme.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (e.g., 2-20% gradient of MeOH in dichloromethane) to obtain 5'-O-Isobutyryl-cytidine.

Step 2: Hydroxamination [1][2]

-

Dissolve 5′-O-Isobutyryl cytidine (1 equivalent) in 70% aqueous 1-butanol.

-

Add hydroxylamine sulfate (3.0-3.2 equivalents).

-

Heat the vigorously stirred mixture to 75–80 °C for 24-40 hours.

-

After cooling to room temperature, separate the layers.

-

Distill the 1-butanol from the organic layer to yield a crude solid.

-

Dissolve the crude material in water and heat to 60–65 °C for 60 minutes for purification.

Four-Step Non-Enzymatic Synthesis from Cytidine

A scalable, fully chemical synthesis of this compound from cytidine has also been developed, avoiding the use of enzymes.[7] This four-step process involves protection, esterification, hydroxyamination, and deprotection.

Caption: Four-step non-enzymatic synthesis of this compound from Cytidine.

Quantitative Data for the Four-Step Synthesis

| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |

| 1 | Cytidine | 2,2-Dimethoxypropane, p-TsOH, Acetone | 2',3'-O-Isopropylidene-cytidine | - | [7] |

| 2 | 2',3'-O-Isopropylidene-cytidine | Isobutyric anhydride, DBU, Acetonitrile | 5'-O-Isobutyryl-2',3'-O-isopropylidene-cytidine | 78 | [7] |

| 3 | 5'-O-Isobutyryl-2',3'-O-isopropylidene-cytidine | Hydroxylamine sulfate, Water/Isopropanol | N4-Hydroxy-5'-O-isobutyryl-2',3'-O-isopropylidene-cytidine | 96 | [7] |

| 4 | N4-Hydroxy-5'-O-isobutyryl-2',3'-O-isopropylidene-cytidine | Formic acid | This compound | 42 (overall) | [7] |

Experimental Protocol: Four-Step Synthesis

Step 1 & 2: Protection and Esterification [7]

-

Protect the 2' and 3'-hydroxyl groups of cytidine using 2,2-dimethoxypropane and an acid catalyst like p-toluenesulfonic acid in acetone.

-

The esterification of the resulting 2',3'-O-isopropylidene-cytidine is then carried out using isobutyric anhydride and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile to yield the protected and esterified intermediate.

Step 3: Hydroxyamination [7]

-

The hydroxyamination of the esterified intermediate is performed using hydroxylamine sulfate in a solvent mixture such as water and isopropanol.

Step 4: Deprotection [7]

-

The final step involves the removal of the acetonide protecting group using an acid, such as formic acid, to yield this compound.

One-Pot Synthesis from Cytidine

A "one-pot" synthesis has also been developed to improve efficiency and reduce waste.[8] This method utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to selectively protect the 2',3'-hydroxyls and the amino group of cytidine, facilitating the subsequent 5'-hydroxyl isobutyrylation.[8] The deprotection and hydroxyamination steps are then carried out in a single pot.

Caption: One-pot synthesis of this compound from Cytidine.

Quantitative Data for the One-Pot Synthesis

| Scale | Overall Yield (%) | Purity (HPLC, %) | Reference |

| 5 g | 84 | - | [8] |

| 100 g | 63 | 99.7 | [8] |

Experimental Protocol: One-Pot Synthesis

-

Cytidine is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in tetrahydrofuran (THF) at 65°C to protect the hydroxyl and amino groups.[8]

-

After solvent removal, the intermediate is dissolved in dichloromethane (CH2Cl2) and reacted with isobutyric anhydride in the presence of triethylamine (NEt3) and N,N-dimethylaminopyridine (DMAP).[8]

-

The solvent is then switched to 70% aqueous isopropanol, and hydroxylamine sulfate is added. The mixture is heated to 78°C to effect both deprotection and hydroxyamination, yielding this compound after workup and crystallization.[8]

Conclusion

The synthesis of this compound from cytidine has evolved to offer several efficient and scalable routes. The two-step enzymatic process provides a high-yield, chromatography-free option, while the four-step chemical synthesis offers a non-enzymatic alternative.[1][7] The one-pot synthesis further streamlines the process, reducing waste and improving throughput.[8] The choice of a particular synthetic pathway will depend on factors such as scale, cost of reagents, and available equipment. These optimized syntheses are crucial for ensuring a stable and affordable supply of this important antiviral medication.

References

- 1. Progress Toward a Large-Scale Synthesis of this compound (MK-4482, EIDD-2801) from Cytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Improved Synthesis Route for this compound - ChemistryViews [chemistryviews.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 8. pubs.acs.org [pubs.acs.org]

The Broad-Spectrum Antiviral Profile of Molnupiravir: An In-Depth Technical Guide to Early In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molnupiravir (MK-4482, EIDD-2801) is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[1][2][3][4][5][6] Upon administration, this compound is rapidly hydrolyzed to NHC, which is then phosphorylated intracellularly to its active 5'-triphosphate form (NHC-TP).[1][4][7][8] NHC-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), where its incorporation into the nascent viral RNA genome leads to an accumulation of mutations, a process termed "viral error catastrophe," ultimately inhibiting replication.[3][4][7][8][9] This mechanism of action provides a high barrier to the development of resistance and underpins its broad-spectrum activity against a range of RNA viruses.[10][11][12][13][14] This technical guide summarizes the foundational in vitro studies that characterized the antiviral spectrum of this compound, presenting key quantitative data, detailing experimental methodologies, and visualizing core concepts.

Antiviral Activity Spectrum

Early in vitro studies have demonstrated the potent antiviral activity of NHC against a diverse array of RNA viruses. The quantitative efficacy, primarily measured by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), has been determined in various cell lines.

Table 1: In Vitro Antiviral Activity of NHC against Coronaviruses

| Virus | Strain/Variant | Cell Line | EC50 / IC50 (µM) | Reference |

| SARS-CoV-2 | WA1 | Vero E6 | 1.23 (IC50) | [11] |

| WA1 | Vero | 0.3 (IC50) | [1][15][16] | |

| WA1 | Calu-3 | 0.08 (IC50) | [1][15][16] | |

| Clinical Isolate | Cell Culture | 3.4 (EC50), 5.4 (EC90) | [1] | |

| Wuhan, B.1.1.7, B.1.351 | Syrian Hamster Model | Significant reduction in viral RNA | [1][15] | |

| Alpha (B.1.1.7) | Vero E6 | Comparable to WA1 | [11][17] | |

| Beta (B.1.351) | Vero E6 | Comparable to WA1 | [11][17] | |

| Gamma (P.1) | Vero E6 | Comparable to WA1 | [11][17] | |

| Delta (B.1.617.2) | Vero E6 | Comparable to WA1 | [11] | |

| Omicron (BA.1, BA.2, etc.) | Vero E6 | 0.28 - 5.50 (IC50) | [11] | |

| SARS-CoV | N/A | N/A | Potent Activity | [1][15] |

| MERS-CoV | N/A | N/A | 0.56 (EC50) | [1][2] |

| Murine Hepatitis Virus (MHV) | N/A | N/A | 0.17 (EC50) | [1][2] |

Table 2: In Vitro Antiviral Activity of NHC against Other RNA Viruses

| Virus Family | Virus | Cell Line | EC50 / IC50 (µM) | Reference |

| Orthomyxoviridae | Influenza A and B | Human Airway Epithelia | 0.06 - 0.08 | [2] |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | N/A | High barrier to resistance | [10][13] |

| Filoviridae | Ebola Virus (EBOV) | VeroE6, Primary Macrophages | 3.0 (transcription), 3.8 (spread) | [2] |

| Togaviridae | Venezuelan Equine Encephalitis Virus (VEEV) | N/A | < 1.0 | [2] |

| Chikungunya Virus (CHIKV) | Huh-7, BHK-21 | 0.2 - 1.8 | [2] | |

| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Cells | Dose-dependent inhibition | [1] |

| Bovine Viral Diarrhea Virus (BVDV) | N/A | Dose-dependent inhibition | [1] | |

| Caliciviridae | Norovirus | Replicon Cells | 1.5 | [2] |

Mechanism of Action: Viral Error Catastrophe

The broad-spectrum antiviral activity of this compound is a direct consequence of its unique mechanism of action, which targets the viral RdRp, an enzyme essential for the replication of most RNA viruses.

Caption: this compound's intracellular activation and mechanism of inducing viral error catastrophe.

Experimental Protocols

The in vitro evaluation of this compound's antiviral activity has employed a range of standardized virological assays. Below are generalized methodologies representative of the cited studies.

Cell Lines and Virus Propagation

-

Cell Lines: A variety of cell lines permissive to the respective viruses were used. Common examples include:

-

Vero and Vero E6 cells (African green monkey kidney): Widely used for their susceptibility to a broad range of viruses, including SARS-CoV-2 and Ebola virus.[1][2][11][12][16]

-

Calu-3 cells (human lung adenocarcinoma): A relevant model for respiratory viruses, providing a more physiologically representative system for SARS-CoV-2.[1][15][16]

-

Huh-7 cells (human hepatoma): Utilized for studies involving Hepatitis C Virus and Chikungunya virus.[1][2]

-

Madin-Darby Canine Kidney (MDCK) cells: A standard for influenza virus research.

-

-

Virus Strains: Initial studies often utilized reference or early clinical isolates of the viruses. For SARS-CoV-2, this included the USA-WA1/2020 strain, followed by subsequent testing against emerging variants of concern.[11][17]

Antiviral Activity Assays

A generalized workflow for determining the in vitro efficacy of NHC is depicted below.

Caption: A generalized workflow for determining the in vitro antiviral efficacy of NHC.

-

Cytopathic Effect (CPE) Inhibition Assay: This assay visually assesses the ability of the compound to protect cells from virus-induced damage. The IC50 is the concentration of the drug that inhibits 50% of the viral CPE.[11][12]

-

Plaque Reduction Neutralization Assay (PRNA): This is a more quantitative method where the concentration of the drug required to reduce the number of viral plaques by 50% is determined.

-

Reporter Virus Assays: These assays utilize genetically engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon replication. The antiviral activity is measured by the reduction in the reporter signal.

-

Yield Reduction Assays: The amount of infectious virus produced in the presence of the drug is quantified, typically by plaque assay or TCID50 (50% tissue culture infectious dose) on the supernatant of infected cells.

Cytotoxicity Assays

To determine the therapeutic index, the cytotoxicity of NHC is evaluated in parallel with its antiviral activity.

-

Methodology: Uninfected cells are incubated with the same concentrations of NHC used in the antiviral assays. Cell viability is then measured using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, or colorimetric assays like the MTS or XTT assays.

-

Data Presentation: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the potential of an antiviral compound, with a higher SI indicating a more favorable safety profile. Early studies indicated that this compound exhibits minimal cytotoxicity at its effective antiviral concentrations.[2]

Conclusion

The early in vitro studies on this compound's active form, NHC, were instrumental in establishing its profile as a potent, broad-spectrum antiviral agent. The consistent activity observed across multiple families of RNA viruses, including clinically significant pathogens like coronaviruses and influenza viruses, is a direct result of its mechanism of action targeting the conserved viral RdRp. The quantitative data from these foundational studies, coupled with a favorable in vitro selectivity index, provided a strong rationale for its continued development and clinical evaluation as a first-in-class oral antiviral for the treatment of RNA virus infections. The high barrier to resistance observed in vitro further underscores its potential as a durable therapeutic option.[10][11][12][13][14]

References

- 1. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]

- 2. Antiviral activity of this compound against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing this compound for COVID-19: The Mechanisms of Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The preclinical discovery and development of this compound for the treatment of SARS-CoV-2 (COVID-19) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medrxiv.org [medrxiv.org]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 153. This compound Exhibits a High Barrier to the Development of SARS-CoV-2 Resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. austinpublishinggroup.com [austinpublishinggroup.com]

- 17. 543. This compound Maintains Antiviral Activity Against SARS-CoV-2 Variants In Vitro and in Early Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Molnupiravir's Mechanism of Lethal Mutagenesis in Viruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molnupiravir is an orally bioavailable antiviral agent that has demonstrated broad-spectrum activity against a range of RNA viruses, including SARS-CoV-2.[1][2] Its primary mechanism of action is the induction of "error catastrophe" or lethal mutagenesis within the viral genome.[3][4] This document provides a detailed technical overview of the molecular processes underlying this compound's antiviral effect, supported by quantitative data, experimental methodologies, and visual diagrams of key pathways and workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.

Core Mechanism of Action: Viral Error Catastrophe

This compound's efficacy lies in its ability to be metabolized into a ribonucleoside analog that is subsequently incorporated into viral RNA, leading to a cascade of mutations that the virus cannot overcome.[3][4][5] This process can be broken down into several key steps:

-

Prodrug Activation: this compound (MK-4482/EIDD-2801) is an isopropylester prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC, or EIDD-1931).[1][3] After oral administration, it is rapidly hydrolyzed in the plasma to release the active NHC molecule.[1][5]

-

Cellular Phosphorylation: Inside host cells, cellular kinases phosphorylate NHC to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[1][5]

-

Incorporation by Viral RdRp: The viral RNA-dependent RNA polymerase (RdRp), a key enzyme for viral replication, recognizes NHC-TP as a substrate, mistaking it for either cytidine triphosphate (CTP) or uridine triphosphate (UTP).[1][6][7] NHC-TP is then incorporated into the newly synthesized viral RNA strand.[6][7]

-

Tautomerism and Ambiguous Base-Pairing: The N4-hydroxy group of the incorporated NHC allows it to exist in two tautomeric forms.[8][9] This enables it to mimic cytidine and form a base pair with guanine (G), but it can also mimic uridine and form a base pair with adenine (A).[6][8][10]

-

Two-Step Mutagenesis: This ambiguous pairing potential drives a two-step mutagenesis process:

-

Step 1: During the synthesis of the negative-sense RNA strand from the positive-sense genomic template (+gRNA), the viral RdRp can incorporate NHC opposite either a G or an A in the template strand.[7][9]

-

Step 2: The newly synthesized negative-sense RNA, now containing NHC, serves as the template for new positive-sense genomes. When the RdRp encounters NHC in this template, it can in turn incorporate either a G or an A into the new strand.[6][7]

-

-

Accumulation of Mutations and Error Catastrophe: This process results in the accumulation of random transition mutations, primarily G-to-A and C-to-U, throughout the viral genome.[3][5][9][11] The viral proofreading exonuclease (ExoN), which some coronaviruses possess, is unable to efficiently excise the incorporated NHC, allowing the errors to persist.[4] As mutations accumulate with each replication cycle, the viral progeny become increasingly non-viable, ultimately leading to the collapse and extinction of the viral population—a phenomenon known as error catastrophe.[3][12][13]

Caption: this compound's mechanism of action, from prodrug activation to lethal mutagenesis.

Quantitative Data Summary

The antiviral activity of this compound has been quantified in numerous in vitro, in vivo, and clinical studies.

Table 1: In Vitro Efficacy of this compound/NHC against Coronaviruses

| Virus Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| SARS-CoV-2 | Vero | Not Specified | 0.3 | [1] |

| SARS-CoV-2 | Calu-3 | Not Specified | 0.08 | [1] |

| SARS-CoV-2 | Vero E6-GFP | Not Specified | 0.3 | [14] |

| SARS-CoV-2 | Huh7 | Not Specified | 0.4 | [14] |

| SARS-CoV-2 | Not Specified | RdRp Activity | 0.22 | [1] |

| SARS-CoV-2 (Clinical Isolate) | Not Specified | Not Specified | 3.4 (EC50), 5.4 (EC90) | [14] |

| HCoV-OC43 | Not Specified | Not Specified | 2.4 | [15] |

| SARS-CoV-2 Variants (Alpha, Beta, Gamma, Omicron etc.) | Vero E6 | Cytopathic Effect | Similar potency across variants | [16][17] |

Table 2: In Vivo Efficacy in Animal Models (SARS-CoV-2)

| Animal Model | Treatment Details | Key Findings | Reference |

| Mice (C57BL/6) | Prophylactic or therapeutic administration | Significantly reduced lung hemorrhage and viral titer in a dose-dependent manner. | [14] |

| Syrian Hamsters | Therapeutic administration | Significantly reduced viral RNA copies and infectious virus titers in the lungs for multiple variants. | [1] |

| Ferrets | Therapeutic administration | Dramatically decreased viral load in the upper respiratory tract and completely blocked transmission to untreated ferrets. | [1] |

| Roborovski Dwarf Hamsters | Therapeutic administration | Prevented severe lung injury from various VOCs, including Delta, Gamma, and Omicron. | [18] |

Table 3: Clinical Trial Efficacy in Humans (COVID-19)

| Clinical Trial | Participant Group | Key Findings | Reference |

| Phase 3 MOVe-OUT | Unvaccinated, high-risk adults (Delta, Gamma, Mu variants) | Reduced risk of hospitalization or death by ~30-50% vs. placebo. No deaths in the this compound group vs. eight in the placebo group in the interim analysis. | [1][19][20] |

| Phase 2a | Adult outpatients | At 800mg dose, accelerated viral RNA clearance and eliminated infectious virus by Day 5 compared to placebo. | [21] |

| PANORAMIC | Vaccinated, high-risk adults (Omicron variant) | Did not reduce hospitalization/death but accelerated recovery time and reduced viral load. | [19][20][22] |

| PLATCOV | Low-risk adults (Omicron variant) | Lowered viral load by 1.09 log10 relative to usual care. | [19][20] |

Experimental Protocols

The following sections outline the general methodologies used to evaluate this compound's antiviral properties.

In Vitro Antiviral and Cytotoxicity Assays

These assays are foundational for determining a compound's antiviral activity and its safety profile in cell culture.[23]

-

Cytopathic Effect (CPE) Inhibition Assay:

-

Cell Seeding: Host cells (e.g., Vero E6) are seeded in 96-well plates.[16]

-

Compound Addition: Serial dilutions of the test compound (this compound/NHC) are added to the cells.

-

Virus Inoculation: A standard amount of virus is added to the wells.

-

Incubation: The plates are incubated for several days to allow for viral replication and the development of CPE (e.g., cell rounding, detachment).

-

Quantification: CPE is assessed microscopically or by using a cell viability dye (e.g., neutral red).[24] The concentration of the drug that inhibits CPE by 50% (EC50) is calculated.[24]

-

Cytotoxicity: In parallel, the same assay is run without the virus to determine the compound's toxicity (CC50).[25]

-

-

Virus Yield Reduction Assay:

-

Cells are infected with the virus in the presence of varying concentrations of the antiviral agent.

-

After incubation, the supernatant is collected.

-

The amount of infectious virus in the supernatant is quantified by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.[15][24]

-

This method directly measures the reduction in the production of new infectious viral particles.[24]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Cells are treated and infected as described above.

-

At specific time points, total RNA is extracted from the cells or supernatant.

-

Viral RNA levels are quantified using qRT-PCR with primers and probes specific to a viral gene. This measures the effect on viral genome replication.[26]

-

Caption: A generalized workflow for in vitro antiviral efficacy testing.

In Vivo Efficacy Studies in Animal Models

Animal models are crucial for evaluating the in vivo activity and therapeutic potential of an antiviral before human trials.[27][28]

-

Model Selection: Appropriate animal models are chosen based on their ability to support viral replication and mimic aspects of human disease (e.g., mice, Syrian hamsters, ferrets for respiratory viruses).[27][28]

-

Inoculation: Animals are infected with a standardized dose of the virus, typically via the intranasal route for respiratory pathogens.

-

Treatment: this compound is administered (usually orally) at various doses. Treatment can be initiated before (prophylactic) or after (therapeutic) viral challenge.[28]

-

Monitoring: Animals are monitored daily for clinical signs of illness, such as weight loss and changes in activity.[28]

-

Endpoint Analysis: At predetermined time points, animals are euthanized. Tissues (e.g., lungs, nasal turbinates) are collected to measure:

Caption: A simplified workflow for in vivo antiviral studies in animal models.

Viral Mutagenesis Assays

To confirm the mechanism of lethal mutagenesis, viral genomes are sequenced to identify the specific mutation patterns induced by this compound.

-

Sample Collection: Viral RNA is isolated from in vitro cell cultures or in vivo animal tissues that have been treated with this compound or a placebo control.

-

Whole-Genome Sequencing: The extracted RNA is subjected to reverse transcription and then whole-genome deep sequencing.[16]

-

Bioinformatic Analysis: The resulting sequences are compared to the control group and the original viral genome. The frequency and type of mutations are analyzed. For this compound, a characteristic signature is a significant increase in the ratio of transition to transversion mutations, specifically G-to-A and C-to-U changes.[11][29][30]

Resistance Profile

A significant advantage of this compound's mechanism is its high barrier to the development of viral resistance.[2][16]

-

Mechanism of Resistance Barrier: Resistance to antiviral drugs typically arises from specific mutations in the viral target protein that prevent the drug from binding or functioning, while preserving the protein's essential activity. Because this compound does not target a single site but rather induces random mutations throughout the entire genome, it is difficult for the virus to develop a specific mutation that would confer resistance without also accumulating other deleterious mutations.[2][16]

-

Experimental Evidence: Studies involving serial passaging of SARS-CoV-2 in the presence of NHC for up to 30 passages failed to select for resistant viruses.[16] Instead, a random pattern of nucleotide changes consistent with the drug's mutagenic mechanism was observed.[2][16]

Conclusion

This compound's role as an agent of lethal mutagenesis represents a powerful strategy against RNA viruses. By acting as a fraudulent substrate for the viral RdRp, it fundamentally corrupts the integrity of the viral genome. Its active metabolite, NHC, introduces widespread G-to-A and C-to-U mutations, pushing the virus beyond its error threshold and causing a catastrophic failure in replication.[3][5] This mechanism is effective across numerous SARS-CoV-2 variants and presents a high barrier to resistance, making this compound a critical tool and a compelling model for the development of future broad-spectrum antiviral therapies.[1][16]

References

- 1. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of this compound-induced SARS-CoV-2 mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of this compound-induced SARS-CoV-2 mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A this compound-associated mutational signature in global SARS-CoV-2 genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 543. This compound Maintains Antiviral Activity Against SARS-CoV-2 Variants In Vitro and in Early Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]

- 15. sostelemedicina.ucv.ve [sostelemedicina.ucv.ve]

- 16. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. medrxiv.org [medrxiv.org]

- 20. This compound clinical trial simulation suggests that polymerase chain reaction underestimates antiviral potency against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A phase 2a clinical trial of this compound in patients with COVID-19 shows accelerated SARS-CoV-2 RNA clearance and elimination of infectious virus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mims.com [mims.com]

- 23. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 25. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 26. In vitro and in vivo efficacy of this compound against Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Methods for evaluation of antiviral efficacy against influenza virus infections in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. A this compound-associated mutational signature in global SARS-CoV-2 genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. news-medical.net [news-medical.net]

A Deep Dive into the Engine of Error Catastrophe: A Structural and Functional Analysis of Molnupiravir's Active Metabolite, β-D-N4-hydroxycytidine (NHC)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Molnupiravir, a cornerstone in the oral antiviral arsenal against SARS-CoV-2, exerts its therapeutic effect through its active metabolite, β-D-N4-hydroxycytidine (NHC). This nucleoside analogue is a potent mutagen that drives the viral replication machinery to the brink of "error catastrophe." This technical guide provides a comprehensive analysis of the structural and functional characteristics of NHC, detailing its mechanism of action, interaction with the viral RNA-dependent RNA polymerase (RdRp), and the structural basis for its mutagenic activity. We present a consolidation of quantitative data on its efficacy and cytotoxicity, alongside detailed experimental protocols for key assays, to facilitate further research and development in the field of antiviral therapeutics.

Introduction

The emergence of the COVID-19 pandemic spurred an unprecedented effort in the scientific community to develop effective antiviral therapies. This compound (brand name Lagevrio) emerged as a promising oral prodrug, which, upon administration, is rapidly hydrolyzed to its active form, N-hydroxycytidine (NHC).[1][2] NHC is a ribonucleoside analogue that exhibits broad-spectrum activity against various RNA viruses.[3] Its primary mechanism of action is not chain termination, a common strategy for nucleoside analogues, but rather the induction of lethal mutagenesis in the viral genome.[4] This whitepaper will explore the intricate structural and functional details of NHC that underpin its potent antiviral activity.

Mechanism of Action: The Induction of Lethal Mutagenesis

The antiviral activity of NHC is a multi-step process that begins with its uptake into host cells and culminates in the generation of a non-viable viral progeny laden with mutations.

2.1. Cellular Uptake and Phosphorylation:

Following its release from the prodrug this compound, NHC is transported into host cells where it undergoes phosphorylation by host kinases to its active triphosphate form, NHC-triphosphate (NHC-TP).[2][5] This metabolic activation is crucial for its subsequent interaction with the viral replication machinery.

2.2. Tautomerism: The Structural Basis of Ambiguity:

The key to NHC's mutagenic potential lies in its ability to exist in two tautomeric forms: a hydroxylamine form that mimics cytidine and an oxime form that mimics uridine.[6][7] This structural ambiguity allows NHC-TP to be incorporated into the nascent viral RNA strand by the RNA-dependent RNA polymerase (RdRp) in place of either cytidine triphosphate (CTP) or uridine triphosphate (UTP).[6]

2.3. Incorporation into Viral RNA and Error Propagation:

Once incorporated as NHC-monophosphate (NHC-MP) into the viral RNA, the tautomeric nature of NHC continues to wreak havoc during subsequent rounds of replication. When the NHC-containing RNA strand serves as a template, the RdRp can misinterpret the NHC base. If NHC is in its cytidine-like form, it will pair with guanine. Conversely, in its uridine-like form, it will pair with adenine.[8] This leads to a high frequency of G-to-A and C-to-U transition mutations in the newly synthesized viral genomes.[8][9]

2.4. Error Catastrophe:

The accumulation of these mutations across the viral genome eventually exceeds a threshold that the virus can tolerate, leading to a phenomenon known as "error catastrophe."[4] The resulting viral proteins are often non-functional, and the viral particles produced are unable to replicate, effectively halting the infection.

Below is a diagram illustrating the signaling pathway of NHC's mechanism of action.

Structural Analysis: NHC in the Active Site of RdRp

The precise interactions between NHC-TP and the viral RdRp are critical for its incorporation and subsequent mutagenic effects. Cryo-electron microscopy (cryo-EM) studies have provided invaluable insights into the structural basis of NHC's function.

The cryo-EM structures of the SARS-CoV-2 RdRp in complex with an RNA template-product duplex containing NHC have been resolved (PDB IDs: 7OZU and 7OZV).[4] These structures reveal that the NHC base can be accommodated within the active site of the polymerase, forming hydrogen bonds with either a guanine or an adenine in the template strand. This structural flexibility within the active site allows for the dual-coding nature of NHC, underpinning its ability to induce both G-to-A and C-to-U transitions.

The interactions within the active site involve key residues of the RdRp that stabilize the incoming nucleotide. The ability of NHC to form stable base pairs in both of its tautomeric forms within the confines of the RdRp active site is a crucial factor in its mechanism of action.

Functional Analysis: Efficacy and Cytotoxicity

The antiviral activity of NHC has been quantified in numerous in vitro studies against a range of coronaviruses, including various SARS-CoV-2 variants of concern.

4.1. Antiviral Efficacy:

The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key metrics for assessing the antiviral potency of a compound. The tables below summarize the reported EC50 and IC50 values for NHC against different viruses in various cell lines.

Table 1: In Vitro Antiviral Activity of NHC against Coronaviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | Reference(s) |

| SARS-CoV-2 (Early strain) | Vero E6 | CPE | 0.3 | - | [10] |

| SARS-CoV-2 (Early strain) | Calu-3 | Plaque Assay | - | 0.08 | [10] |

| SARS-CoV-2 (Alpha) | hACE2-A549 | Plaque Assay | - | 0.1 | [5] |

| SARS-CoV-2 (Beta) | hACE2-A549 | Plaque Assay | - | 0.1 | [5] |

| SARS-CoV-2 (Delta) | Calu-3 | Plaque Assay | - | 0.38 | [5] |

| MERS-CoV | Vero | Plaque Assay | 0.56 | - | [11] |

| Murine Hepatitis Virus (MHV) | DBT-9 | Plaque Assay | 0.17 | - | [11] |

4.2. Cytotoxicity:

Assessing the cytotoxicity of an antiviral compound is crucial to determine its therapeutic window. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of uninfected cells. A higher CC50 value is desirable, as it indicates lower toxicity to host cells.

Table 2: Cytotoxicity of NHC in Various Cell Lines

| Cell Line | CC50 (µM) | Reference(s) |

| CEM | 7.5 | [12] |

| HepG2 | >100 | [12] |

| PC-3 | >100 | [12] |

| Vero | >10 | [11] |

| HaCaT (10 days) | 5.41 | [6] |

| A549 (10 days) | 13.83 | [6] |

The selectivity index (SI), calculated as the ratio of CC50 to EC50 (or IC50), provides a measure of the therapeutic window of a drug. For NHC, the SI values are generally favorable, indicating a good safety profile in vitro.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the continued investigation of NHC and other antiviral agents.

5.1. RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay:

This assay measures the ability of a compound to inhibit the enzymatic activity of viral RdRp.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, MgCl2, KCl, and DTT is prepared. An RNA template and primer are added to this mixture.

-

Compound and Enzyme Addition: The test compound (NHC-TP) at various concentrations is added to the reaction mixture, followed by the addition of purified viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

-

Incubation: The mixture is incubated at 37°C for a specified period (e.g., 60-120 minutes) to allow the compound to bind to the enzyme.

-

Initiation of RNA Synthesis: A mixture of all four nucleotides (ATP, CTP, GTP, UTP), including a labeled nucleotide (e.g., [α-32P]-GTP or a fluorescently labeled nucleotide), is added to initiate RNA synthesis.

-

Reaction Termination: The reaction is stopped after a defined time by adding a quenching buffer containing EDTA.

-

Product Analysis: The synthesized RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then imaged to visualize the radiolabeled or fluorescently labeled RNA products.

-

Data Analysis: The intensity of the bands corresponding to the full-length RNA product is quantified. The percentage of inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value is then determined by fitting the data to a dose-response curve.

5.2. Cell-Based Antiviral Activity Assay (CPE or Plaque Reduction Assay):

This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.

Methodology:

-

Cell Seeding: Host cells susceptible to the virus (e.g., Vero E6 or Calu-3 for SARS-CoV-2) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Addition: The test compound (NHC) is serially diluted and added to the cells.

-

Viral Infection: The cells are then infected with the virus at a predetermined multiplicity of infection (MOI).

-

Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) or form plaques (typically 48-72 hours).

-

Assessment of Viral Activity:

-

CPE Inhibition Assay: The extent of cell death due to viral infection is assessed visually or by using a cell viability assay (e.g., CellTiter-Glo). The percentage of CPE inhibition is calculated for each compound concentration.

-

Plaque Reduction Assay: The cells are overlaid with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells, leading to the formation of localized zones of cell death (plaques). The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques is counted.

-

-

Data Analysis: The EC50 or IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

β-D-N4-hydroxycytidine, the active metabolite of this compound, is a formidable antiviral agent that operates through a sophisticated mechanism of lethal mutagenesis. Its structural ability to exist in tautomeric forms allows it to be ambiguously incorporated into the viral genome, leading to an accumulation of errors that ultimately proves fatal for the virus. The wealth of structural and functional data, including cryo-EM structures of its complex with the viral RdRp and extensive in vitro efficacy data, provides a solid foundation for understanding its antiviral properties. The detailed experimental protocols presented herein serve as a valuable resource for researchers dedicated to the ongoing fight against viral diseases and the development of next-generation antiviral therapeutics. Further investigation into the nuances of NHC's interaction with the viral replication machinery will undoubtedly pave the way for the design of even more potent and selective antiviral agents.

References

- 1. researchgate.net [researchgate.net]

- 2. profoldin.com [profoldin.com]

- 3. 2.9. SARS-CoV-2 RdRp Assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. asianmedjam.com [asianmedjam.com]

- 7. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. A this compound-associated mutational signature in global SARS-CoV-2 genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile and Oral Bioavailability of Molnupiravir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molnupiravir (brand name Lagevrio) is an orally administered prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[1][2] It exhibits broad-spectrum antiviral activity against several RNA viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[3][4] This technical guide provides an in-depth overview of the pharmacological profile and oral bioavailability of this compound, with a focus on its mechanism of action, pharmacokinetics, and the experimental methodologies used for its evaluation.

Pharmacological Profile

Mechanism of Action

This compound's antiviral activity is mediated by its active metabolite, NHC. The mechanism, known as viral error catastrophe or lethal mutagenesis, involves several key steps:

-

Uptake and Metabolism: Following oral administration, this compound is rapidly absorbed and hydrolyzed by esterases in the plasma to its active metabolite, NHC.[5][6]

-

Intracellular Phosphorylation: NHC is taken up by host cells and undergoes phosphorylation by host kinases to form the pharmacologically active ribonucleoside triphosphate, NHC-triphosphate (NHC-TP).[1][5]

-

Viral RNA Polymerase Inhibition: NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[2][7]

-

Incorporation into Viral RNA: The viral RdRp incorporates NHC-monophosphate into the nascent viral RNA strand.[1][8]

-

Induction of Mutations: The incorporated NHC can exist in two tautomeric forms, one mimicking cytidine and the other uridine.[7] This leads to errors in the viral genome during subsequent rounds of replication, resulting in an accumulation of mutations that are ultimately lethal to the virus.[8]

Pharmacokinetics

The pharmacokinetic profile of this compound is primarily characterized by the systemic exposure of its active metabolite, NHC.

Absorption and Bioavailability: this compound is well-absorbed orally.[9][10] Following oral administration, the prodrug is rapidly and extensively converted to NHC, with little to no this compound detected in the plasma.[1][2] The oral bioavailability of NHC is considered good.[9][10] Administration with a high-fat meal can decrease the rate of absorption of NHC, but does not significantly affect the overall exposure (AUC).[11]

Distribution: NHC is distributed into tissues where it is converted to its active triphosphate form.[12] this compound and NHC are not bound to plasma proteins.[12]

Metabolism: The primary metabolic pathway of this compound is its hydrolysis to NHC.[5] NHC is further metabolized intracellularly to NHC-TP.[1] NHC can also be metabolized to the natural nucleosides, cytidine and uridine.[1]

Excretion: Renal excretion of NHC is not a major route of elimination.[1][2] A small percentage of the administered dose is excreted in the urine as NHC.[13][14]

Pharmacokinetic Parameters of NHC:

The following tables summarize the key pharmacokinetic parameters of NHC following oral administration of this compound in healthy adults and patients with COVID-19.

Table 1: Single-Dose Pharmacokinetics of NHC in Healthy Adults

| Dose of this compound | Cmax (ng/mL) | Tmax (hr) | AUC0-12h (h*ng/mL) | t1/2 (hr) | Reference(s) |

| 200 mg | - | 1.5 | - | ~3.3 | [11] |

| 800 mg | 2970 | 1.5 | 8360 | 3.3 | [12] |

| 800 mg | 3640.43 ± 39.26 | 1.5 | - | - | [15] |

| 1200 mg | - | 1.75 | - | - | [14] |

| 1600 mg | - | 1.50 | - | 7.1 | [14] |

Table 2: Multiple-Dose Pharmacokinetics of NHC in Healthy Adults (800 mg BID for 5.5 days)

| Parameter | Value | Reference(s) |

| Accumulation | No significant accumulation | [14] |

Table 3: In Vitro Efficacy of NHC against SARS-CoV-2

| Cell Line | IC50 (µM) | EC50 (µM) | Reference(s) |

| Vero | 0.3 | - | [8] |

| Calu-3 | 0.08 | - | [8] |

| Vero E6-GFP | - | 0.3 | [8] |

| Huh7 | - | 0.4 | [8] |

| Human Lung Cell Line | 0.04 - 0.16 | - | [16] |

Experimental Protocols

Quantification of this compound and NHC in Human Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of this compound and its metabolite NHC in human plasma.[5][15][17]

Sample Preparation:

-

Plasma samples are thawed at room temperature.

-

An internal standard (e.g., a stable isotopically labeled version of the analytes) is added to the plasma samples.[5]

-

Proteins are precipitated by adding a solvent such as acetonitrile.[5][15]

-

The samples are centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred, dried, and reconstituted in a suitable solvent for injection into the LC-MS/MS system.[5]

Chromatographic Separation:

-

A reverse-phase C18 column is commonly used for separation.[5][15]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water) and an organic component (e.g., acetonitrile) is employed.[5]

Mass Spectrometric Detection:

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.[17]

-

The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[5][17]

In Vitro Antiviral Activity Assay

The in vitro antiviral activity of NHC is typically evaluated using cell-based assays.

Cell Culture and Virus Infection:

-

A suitable host cell line (e.g., Vero E6, Calu-3) is cultured in appropriate media.[8]

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).[18]

Drug Treatment:

-

Serial dilutions of NHC are added to the infected cells.

-

The plates are incubated for a defined period (e.g., 48 hours).[16]

Endpoint Measurement:

-

Cytopathic Effect (CPE) Reduction Assay: The extent of virus-induced cell death is visually assessed or quantified using a cell viability dye. The concentration of the drug that inhibits CPE by 50% (IC50) is determined.[18]

-

Viral Yield Reduction Assay: The amount of infectious virus in the cell culture supernatant is quantified by plaque assay or TCID50 assay. The concentration of the drug that reduces the viral yield by 50% (EC50) is calculated.

-

Viral RNA Quantification: The amount of viral RNA in the cell culture supernatant or cell lysate is quantified using quantitative reverse transcription PCR (qRT-PCR).

Clinical Trial Methodologies

Phase 1 Studies (e.g., NCT04392219):

-

Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies in healthy volunteers.[19][20]

-

Objectives: To evaluate the safety, tolerability, and pharmacokinetics of this compound.[19][20]

-

Methodology: Participants receive single or multiple oral doses of this compound or placebo. Serial blood samples are collected to determine the plasma concentrations of NHC over time. Safety is monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms.[14]

Phase 3 MOVe-OUT Trial (NCT04575597):

-

Design: Randomized, placebo-controlled, double-blind, multicenter trial in non-hospitalized adults with mild-to-moderate COVID-19 at high risk for progression to severe disease.[6][12]

-

Objective: To evaluate the efficacy and safety of this compound.[6]

-

Methodology: Participants are randomized to receive this compound (800 mg) or placebo orally twice daily for 5 days.[6] The primary efficacy endpoint is the percentage of participants who are hospitalized or die through day 29.[12] Nasopharyngeal swabs are collected at various time points to assess virologic outcomes.[21]

Conclusion

This compound is an orally bioavailable prodrug with a well-characterized pharmacological profile. Its mechanism of action, involving the induction of viral error catastrophe, provides a high barrier to the development of resistance. The pharmacokinetic properties of its active metabolite, NHC, support a twice-daily dosing regimen. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other antiviral agents.

References

- 1. news-medical.net [news-medical.net]

- 2. preprints.org [preprints.org]

- 3. globalbiodefense.com [globalbiodefense.com]

- 4. Making Statistical Sense of the this compound MOVe-OUT Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Impact of this compound Treatment on Patient-Reported COVID-19 Symptoms in the Phase 3 MOVe-OUT Trial: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Revisited—Critical Assessment of Studies in Animal Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. university.apeejay.edu [university.apeejay.edu]

- 11. extranet.who.int [extranet.who.int]

- 12. rebelem.com [rebelem.com]

- 13. preprints.org [preprints.org]

- 14. journals.asm.org [journals.asm.org]

- 15. A validated LC-MS/MS method for determination of antiviral prodrug this compound in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and bioequivalence of a this compound tablet formulation compared with the this compound capsule formulation in healthy adult participants—a randomized, open-label, three-period, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major this compound Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. This compound in COVID-19: A systematic review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Virologic Outcomes with this compound in Non-hospitalized Adult Patients with COVID-19 from the Randomized, Placebo-Controlled MOVe-OUT Trial - PMC [pmc.ncbi.nlm.nih.gov]

Initial investigations into Molnupiravir's effect on viral RNA-dependent RNA polymerase.

An In-depth Technical Guide to the Initial Investigations of Molnupiravir's Effect on Viral RNA-Dependent RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (EIDD-2801/MK-4482) is an orally bioavailable antiviral agent that has demonstrated broad-spectrum activity against a range of RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2] Initial investigations into its mechanism of action have centered on its interaction with the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication and transcription.[3][4] This technical guide provides a detailed overview of the core mechanism, summarizes key quantitative data from foundational preclinical and clinical studies, outlines the methodologies of pivotal experiments, and presents visual workflows of the drug's action and experimental procedures.

Core Mechanism of Action: Lethal Mutagenesis

This compound's antiviral activity is not achieved through direct inhibition of the RdRp enzyme in the classical sense, but rather by inducing a state of "error catastrophe" or "lethal mutagenesis" during viral RNA replication.[3][5][6]

The process unfolds in a series of steps:

-

Prodrug Activation : this compound is an isopropylester prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[7][8] After oral administration, it is rapidly hydrolyzed in the plasma to release NHC.[7][8]

-

Intracellular Phosphorylation : Inside host cells, NHC is phosphorylated by host kinases to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP), also referred to as MTP.[1][5][9]

-

Substrate Mimicry : NHC-TP acts as a competitive substrate for the viral RdRp, mimicking natural cytidine triphosphate (CTP) and uridine triphosphate (UTP).[7][10][11]

-

Incorporation into Viral RNA : The viral RdRp mistakenly incorporates NHC-monophosphate (NHC-MP) into the nascent viral RNA strand.[9][10][12] Unlike some nucleoside analogs that cause immediate chain termination, the incorporation of NHC-MP does not halt RNA synthesis.[13]

-

Tautomerization and Mis-templating : The incorporated NHC base exists in tautomeric forms, allowing it to pair with either guanine (G) or adenine (A) during subsequent rounds of RNA replication.[10] When the RNA strand containing NHC is used as a template, the RdRp may incorrectly insert an 'A' where a 'G' should be, or a 'G' where an 'A' should be.[10][11]

-

Accumulation of Mutations : This process leads to a rapid and irreversible accumulation of G-to-A and C-to-U transition mutations throughout the viral genome with each replication cycle.[5][12]

-

Error Catastrophe : The high mutational burden exceeds the virus's ability to maintain genomic integrity, even with its proofreading exonuclease (ExoN) activity.[12] This results in the production of non-functional viral proteins and defective, non-infectious virions, ultimately leading to the collapse of the viral population.[2][5][14]

This mechanism, which targets the fundamental process of replication fidelity, presents a high barrier to the development of viral resistance.[7][15]

References

- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 2. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Plaque-Reduction Neutralization Test (PRNT) [bio-protocol.org]

- 6. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 7. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content.noblelifesci.com [content.noblelifesci.com]

- 10. From Cells to Virus Particles: Quantitative Methods to Monitor RNA Packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SARS-CoV-2 RNA Polymerase Assay [profoldin.com]

- 13. Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2 [mdpi.com]

- 14. SARS-CoV-2 RNA-dependent RNA polymerase as a target for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hiv-forschung.de [hiv-forschung.de]

Methodological & Application

Application Notes and Protocols: Determining the Antiviral Activity of Molnupiravir in Vero E6 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). It exhibits broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2, the causative agent of COVID-19. The primary mechanism of action involves the incorporation of the active triphosphate form of NHC (NHC-TP) into the viral RNA by the RNA-dependent RNA polymerase (RdRp). This incorporation leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe," ultimately inhibiting viral replication.[1][2][3][4] This document provides detailed protocols for assessing the antiviral activity and cytotoxicity of this compound in Vero E6 cells, a commonly used cell line in virology research.

Data Presentation

The following tables summarize the quantitative data for the antiviral activity and cytotoxicity of this compound and its active metabolite, NHC, in Vero E6 cells against SARS-CoV-2.

Table 1: In Vitro Antiviral Activity of this compound and NHC against SARS-CoV-2 in Vero E6 Cells

| Compound | Assay Type | Virus Strain | EC50 / IC50 (µM) | Reference |

| This compound | Cytopathic Effect (CPE) Assay | SARS-CoV-2 | 0.3 | [5] |

| NHC | CPE Assay | SARS-CoV-2 (WA1) | 1.23 (range: 0.57–2.26) | [2] |

| NHC | CPE Assay | SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, Lambda, Mu, Omicron) | 0.28 - 5.50 | [2] |

| NHC | Plaque Reduction Assay | SARS-CoV-2 | 3.4 | [1][5] |

| NHC | Virus Yield Reduction | SARS-CoV-2 | EC90: 2 | [1] |

EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) are used interchangeably in the literature to denote the concentration of the compound that inhibits 50% of the viral activity.

Table 2: Cytotoxicity of this compound and NHC in Vero E6 Cells

| Compound | Assay Type | CC50 (µM) | Reference |

| NHC | Cell Viability Assay | >12 (no significant effects after 48h) | [1] |

| NHC | Cell Viability Assay | Moderate cytotoxicity at 24 and 48 µM | [1] |

| This compound | MTT Assay | >50 | [6] |

CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to Vero E6 cells.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 3 x 10^3 cells/well in 100 µL of complete DMEM.[6] Incubate for 24 hours at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.

-

Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include untreated control wells containing only complete DMEM.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the drug concentration to determine the CC50 value using a non-linear regression analysis.

Plaque Reduction Assay

This assay quantifies the inhibition of viral plaque formation by this compound.

Materials:

-

Vero E6 cells

-

Complete DMEM

-

SARS-CoV-2 virus stock

-

This compound stock solution

-

Agarose or Carboxymethylcellulose (CMC) overlay medium

-

Crystal Violet staining solution (0.1% w/v in 20% ethanol)

-

Formalin (10%)

-

6-well or 12-well cell culture plates[6]

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 12-well plates at a density of 3 x 10^5 cells/well and incubate for 24 hours to form a confluent monolayer.[6]

-

Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each drug dilution with an equal volume of virus suspension containing a known number of plaque-forming units (PFU), typically 50-100 PFU per well. Incubate the drug-virus mixture for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with 250 µL of the drug-virus mixture.[6] Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cells with 1 mL of overlay medium (e.g., complete medium with 0.1% agar).[6]

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 72 hours, or until visible plaques are formed in the virus control wells.[6]

-

Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.

Viral Yield Reduction Assay

This assay measures the reduction in the production of infectious virus particles in the presence of this compound.

Materials:

-

Vero E6 cells

-

Complete DMEM

-

SARS-CoV-2 virus stock

-

This compound stock solution

-

96-well cell culture plates

-

CO2 incubator

-

Reagents and equipment for virus titration (e.g., plaque assay or TCID50 assay)

Procedure:

-

Cell Seeding and Infection: Seed Vero E6 cells in a 96-well plate.[6] Once confluent, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.1.[6] Allow the virus to adsorb for 1 hour.

-

Treatment: After adsorption, remove the virus inoculum and add complete DMEM containing serial dilutions of this compound.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Supernatant Collection: After incubation, collect the cell culture supernatants, which contain the progeny virus.

-

Virus Titration: Determine the viral titer in the collected supernatants using a standard virus quantification method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Compare the viral titers from the drug-treated wells to the untreated virus control. The EC90 value is the concentration of this compound that causes a 90% (1-log) reduction in the viral yield.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound antiviral activity assay.

References

- 1. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral activity of this compound against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]

- 6. The Combination of this compound with Nirmatrelvir or GC376 Has a Synergic Role in the Inhibition of SARS-CoV-2 Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Designing Clinical Trials for Oral Antiviral Agents: Application Notes and Protocols for Molnupiravir

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing clinical trials for oral antiviral agents, using Molnupiravir as a primary example. The protocols outlined below are intended to serve as a foundational framework for researchers, scientists, and drug development professionals.

Introduction to this compound and Oral Antiviral Clinical Trials

This compound (brand name Lagevrio) is an orally administered antiviral medication that has been authorized for the treatment of mild-to-moderate COVID-19 in adults at high risk for progression to severe disease.[1][2] It is a prodrug of the synthetic nucleoside derivative N4-hydroxycytidine (NHC), which works by inhibiting the replication of RNA viruses, including SARS-CoV-2.[3][4] The development and evaluation of oral antivirals like this compound necessitate meticulously designed clinical trials to establish their safety, efficacy, and pharmacokinetic profiles.

Mechanism of Action of this compound

This compound's antiviral activity stems from its ability to induce "viral error catastrophe."[1] After oral administration, this compound is rapidly hydrolyzed to its active form, NHC.[4][5] NHC is then taken up by host cells and phosphorylated to NHC-triphosphate (NHC-TP).[4][5] The viral RNA-dependent RNA polymerase (RdRp) enzyme incorporates NHC-TP into newly synthesized viral RNA instead of the natural cytidine or uridine.[3][5] This incorporation leads to an accumulation of mutations throughout the viral genome, ultimately rendering the virus non-infectious and unable to replicate.[4][5][6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] The Antiviral Mechanism of Action of this compound in Humans with COVID-19 | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Methodology for Studying Molnupiravir's Impact on Viral Mutation Rates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molnupiravir (brand name Lagevrio) is an orally bioavailable antiviral medication used for the treatment of COVID-19.[1] It is a prodrug of the synthetic nucleoside derivative β-D-N4-hydroxycytidine (NHC).[1][2] Its mechanism of action is based on inducing "error catastrophe" or "lethal mutagenesis" in the target RNA virus.[2][3] After administration, this compound is metabolized into its active form, NHC, which is then phosphorylated by host kinases to NHC-triphosphate (NHC-TP).[4][5][6] The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates NHC-TP into the newly synthesized viral RNA strand instead of cytidine or uridine.[1][2][7] The incorporated NHC can exist in two forms (tautomers), one of which mimics cytidine and the other uridine.[1] This dual-coding potential leads to a significant increase in viral RNA mutations, primarily G-to-A and C-to-U transitions, during subsequent replication cycles.[3][4][8] The accumulation of these mutations ultimately results in non-viable viral progeny, thereby reducing the viral load.[2][9]

This document provides a detailed overview of the methodologies and protocols required to study and quantify the mutagenic impact of this compound on viral genomes.

Mechanism of Action: Viral Mutagenesis Pathway

The core mechanism of this compound involves a multi-step process from prodrug activation to the introduction of catastrophic errors into the viral genome.

Caption: this compound's Lethal Mutagenesis Pathway.

Experimental Methodologies & Workflow

A multi-faceted approach is required to comprehensively evaluate this compound's effect on viral mutation rates, combining in vitro, in vivo, biochemical, and genomic techniques.

Caption: Overall Experimental Workflow.

In Vitro Antiviral Activity Assays

-

Objective: To determine the concentration of this compound required to inhibit viral replication in cell culture.

-

Cell Lines: Vero E6 or Calu-3 cells are commonly used for SARS-CoV-2 studies.[6][10] Human airway epithelial (HAE) cell cultures provide a more physiologically relevant model.[6][11]

-

Methods:

-

Cytopathic Effect (CPE) Inhibition Assay: Measures the ability of the drug to prevent virus-induced cell death.

-

Plaque Reduction Assay: Quantifies the reduction in infectious virus particles (plaque-forming units, PFU).

-

qRT-PCR: Measures the reduction in viral RNA copies in cell supernatant or lysates.[12]

-

TCID50 Assay: Determines the 50% Tissue Culture Infective Dose to measure viral titers.[13]

-

Biochemical Assays

-

Objective: To demonstrate the direct interaction between the active form of this compound (NHC-TP) and the viral RdRp.

-

Method: Recombinant SARS-CoV-2 RdRp is used in defined biochemical RNA elongation assays.[14] These assays show that RdRp uses NHC-TP as a substrate in place of CTP or UTP and that the incorporated NHC in the template strand directs the incorporation of either G or A.[7][8][15]

In Vivo Animal Models

-

Objective: To evaluate the efficacy and mutagenic effect of this compound in a living organism.

-

Models: Syrian hamsters, ferrets, and K18-hACE2 mice are common models for SARS-CoV-2.[4][16][17][18]

-